Sialyl-alpha2-6-mannosyl-beta1-4-N-acetylglucosamine
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Overview
Description
The compound Sialyl-alpha2-6-mannosyl-beta1-4-N-acetylglucosamine is a complex organic molecule with multiple functional groups, including acetamido, hydroxy, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the formation of the core oxane structure, followed by the sequential addition of acetamido and hydroxy groups. Key reagents used in these steps include acetic anhydride for acetylation and various protecting groups to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would also incorporate rigorous quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetamido groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the acetamido groups may interact with enzymes, inhibiting their activity and leading to various biological effects. The hydroxy and carboxylic acid groups can form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- **(2R,3S,4S,5S,6S)-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
- **Sialyl-alpha2-6-mannosyl-beta1-4-N-acetylglucosamine
Uniqueness
This compound is unique due to its specific arrangement of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable tool in research and industrial applications.
Properties
CAS No. |
125366-24-7 |
---|---|
Molecular Formula |
C25H42N2O19 |
Molecular Weight |
674.6 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4S,5S,6S)-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C25H42N2O19/c1-8(31)26-10(4-28)16(36)21(13(35)6-30)45-23-20(40)19(39)18(38)14(44-23)7-43-25(24(41)42)3-11(33)15(27-9(2)32)22(46-25)17(37)12(34)5-29/h4,10-23,29-30,33-40H,3,5-7H2,1-2H3,(H,26,31)(H,27,32)(H,41,42)/t10-,11-,12+,13+,14+,15+,16+,17+,18+,19-,20-,21+,22+,23-,25+/m0/s1 |
InChI Key |
OWSNEDGPBHBCDR-RZCOEOHRSA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)NC(=O)C)O)O)O)O)O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)NC(=O)C)O)O)O)O)O |
Synonyms |
NeuAc-alpha(2-6)-Man-beta(1-4)-GlcNAc sialyl-alpha2-6-mannosyl-beta1-4-N-acetylglucosamine |
Origin of Product |
United States |
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